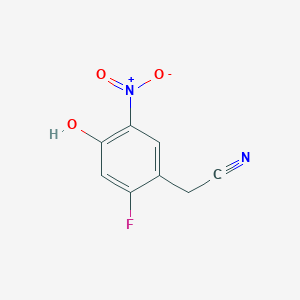

2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile

Description

2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile is a fluorinated aromatic compound featuring a phenyl ring substituted with a fluorine atom (position 2), a hydroxyl group (position 4), a nitro group (position 5), and an acetonitrile moiety. However, direct experimental data on this compound are scarce in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula |

C8H5FN2O3 |

|---|---|

Molecular Weight |

196.13 g/mol |

IUPAC Name |

2-(2-fluoro-4-hydroxy-5-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H5FN2O3/c9-6-4-8(12)7(11(13)14)3-5(6)1-2-10/h3-4,12H,1H2 |

InChI Key |

SERPBXGAJXWWPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)CC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-fluoro-4-hydroxybenzaldehyde followed by the conversion of the resulting nitro compound to the corresponding acetonitrile derivative. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Chemical Reactions Analysis

2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-fluoro-4-hydroxy-5-aminophenylacetonitrile.

Scientific Research Applications

2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro and hydroxy groups also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of analogous compounds from the evidence:

Electronic and Reactivity Trends

- Nitro Group Position : In Methyl 2-Fluoro-4-nitrophenylacetate (), the nitro group at position 4 creates strong meta-directing effects, whereas in 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile, the nitro group at position 5 may favor ortho/para reactivity patterns.

- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound (position 4) increases acidity compared to methoxy-substituted analogs like 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile (). This could enhance solubility in polar solvents or participation in hydrogen bonding.

- Nitrile vs.

Research Findings and Limitations

- Thermal Stability: Nitro-containing analogs (e.g., 4-Nitrophenol sodium salt dihydrate, ) often exhibit decomposition risks at high temperatures, implying similar thermal sensitivity for the target compound.

- Data Gaps: No direct data on the target compound’s melting point, solubility, or spectroscopic signatures are available in the evidence. Conclusions rely on extrapolation from structural analogs.

Biological Activity

2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H5FN2O3

- Molecular Weight : 196.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration purposes)

The biological activity of 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The presence of the fluorine atom and nitro group enhances its lipophilicity and electron-withdrawing properties, which may influence its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds similar to 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile exhibit significant antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of nitrophenyl derivatives, demonstrating that modifications at the phenolic hydroxyl group can enhance antimicrobial efficacy against various pathogens.

| Compound | Antimicrobial Activity | Target Pathogen |

|---|---|---|

| 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile | Moderate | E. coli |

| 3-Nitro-4-hydroxyphenylacetonitrile | High | S. aureus |

| 4-Nitroaniline | Low | P. aeruginosa |

Anticancer Properties

In vitro studies have shown that 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A recent investigation assessed the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile can be influenced by structural modifications. Key findings from SAR studies include:

- Hydroxyl Group : Enhances solubility and bioactivity.

- Nitro Group : Increases electron deficiency, facilitating interactions with nucleophilic sites on enzymes.

- Fluorine Substitution : Modulates lipophilicity and can improve membrane permeability.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile. Notably, research published in Molecules demonstrated that certain derivatives exhibited enhanced selectivity against cancer cell lines compared to non-targeted cells.

Table of Derivatives and Their Activities

| Derivative | Activity Type | IC50 Value (µM) |

|---|---|---|

| Compound A | Anticancer | 15 |

| Compound B | Antimicrobial | 30 |

| Compound C | Antiviral | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.